

# Comparative In Vivo Efficacy of MTHFD1/2 Inhibitors: LY345899 vs. DS18561882

Author: BenchChem Technical Support Team. Date: December 2025



A detailed analysis of two prominent inhibitors targeting one-carbon metabolism for cancer therapy.

This guide provides a comprehensive comparison of the in vivo efficacy of two key inhibitors of methylenetetrahydrofolate dehydrogenase (MTHFD) enzymes, LY345899 and DS18561882. Both compounds target the one-carbon metabolic pathway, which is crucial for the biosynthesis of nucleotides necessary for the rapid proliferation of cancer cells.[1][2][3][4] While both have shown promise in preclinical cancer models, they exhibit differences in their specificity and have been evaluated in distinct tumor types.

## **Mechanism of Action**

Both LY345899 and DS18561882 function by inhibiting enzymes in the one-carbon folate metabolic pathway. This pathway is compartmentalized within the cell, with MTHFD1 primarily in the cytoplasm and MTHFD2 and MTHFD2L in the mitochondria.[4] These enzymes are critical for generating one-carbon units required for the synthesis of purines and thymidylate, essential components of DNA replication.[2][5] By disrupting this pathway, these inhibitors can starve cancer cells of the necessary building blocks for proliferation, leading to cell cycle arrest and apoptosis.[2]

LY345899 is a folate analog that inhibits both MTHFD1 and MTHFD2.[6] It has a higher potency for MTHFD1 (IC50 of 96 nM) compared to MTHFD2 (IC50 of 663 nM).[6][7][8] In contrast, DS18561882 was developed as a more selective inhibitor of MTHFD2.[7][8][9] The



primary mechanism of DS18561882 is to block purine synthesis by inhibiting MTHFD2, leading to growth arrest.[5]





Click to download full resolution via product page

**Caption:** Simplified signaling pathway of one-carbon metabolism and inhibitor targets.

# In Vivo Efficacy and Tumor Models

Direct head-to-head in vivo comparison studies between LY345899 and DS18561882 are not readily available in the public domain. However, individual studies have demonstrated the antitumor efficacy of each compound in different cancer models.

Table 1: Summary of In Vivo Efficacy Data

| Compound   | Cancer Type          | Animal Model                                                  | Key Efficacy<br>Findings                                                                         | Reference |
|------------|----------------------|---------------------------------------------------------------|--------------------------------------------------------------------------------------------------|-----------|
| LY345899   | Colorectal<br>Cancer | Cell line<br>xenografts<br>(SW620, LoVo)<br>and PDX<br>models | Decreased<br>tumor volume<br>and<br>metastasis.                                                  | [5][7][8] |
| DS18561882 | Breast Cancer        | MDA-MB-231<br>xenograft                                       | Decreased tumor<br>burden with no<br>change in mouse<br>weight at a high<br>dose (300<br>mg/kg). | [5]       |

| DS18561882 | Inflammatory Disease | Delayed Type Hypersensitivity (DTH) model | Protection from inflammation. |[10] |

LY345899 has shown potent antitumor activity in colorectal cancer models, leading to reduced tumor growth and metastasis.[5][6][11] DS18561882 has demonstrated efficacy in a breast cancer xenograft model, significantly reducing tumor growth.[5][7][8][9] Interestingly, DS18561882 has also been shown to be effective in a T-cell-dependent inflammatory disease model, suggesting its potential application beyond oncology.[10]

## **Experimental Protocols**



The following tables outline generalized experimental protocols for in vivo efficacy studies, based on the available literature.

Table 2: In Vivo Tumor Xenograft Model Protocol

| Step                 | Procedure                                                                                            | Details                                                                                                             |
|----------------------|------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------|
| 1. Cell Culture      | Grow cancer cells (e.g.,<br>SW620 for colorectal,<br>MDA-MB-231 for breast) in<br>appropriate media. | Standard cell culture conditions.                                                                                   |
| 2. Animal Model      | Use immunodeficient mice (e.g., nude or BALB/c).                                                     | Animal protocols should be approved by an Institutional Animal Care and Use Committee.[12]                          |
| 3. Cell Implantation | Subcutaneously inject cancer cells into the flank of the mice.                                       | Typically 1-5 million cells per<br>mouse.[1]                                                                        |
| 4. Tumor Growth      | Allow tumors to reach a palpable size (e.g., 100-200 mm³).                                           | [1]                                                                                                                 |
| 5. Treatment         | Randomize mice into control and treatment groups.  Administer compounds via the specified route.     | LY345899: Intraperitoneal injection.[6] DS18561882: Oral administration.[7][8][9] Control group receives a vehicle. |
| 6. Monitoring        | Monitor tumor volume and body weight regularly.                                                      | Tumor volume can be calculated using the formula: (length x width²)/2.                                              |

| 7. Endpoint | Euthanize mice when tumors reach a predetermined size or at the end of the study period. | Collect tumors for further analysis (e.g., histology, biomarker analysis). |





Click to download full resolution via product page

**Caption:** General workflow for in vivo tumor xenograft studies.



### Conclusion

Both LY345899 and DS18561882 are promising inhibitors of one-carbon metabolism with demonstrated in vivo anti-tumor activity. LY345899, a dual MTHFD1/2 inhibitor, has shown efficacy in colorectal cancer models. DS18561882, a more selective MTHFD2 inhibitor, has been effective in a breast cancer model and has also shown potential in inflammatory disease models. The choice between these inhibitors for further drug development would likely depend on the specific cancer type and the desired therapeutic window, considering the differing expression and roles of MTHFD1 and MTHFD2 in various tissues. Further head-to-head comparative studies would be invaluable in elucidating the relative therapeutic potential of these two compounds.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The catalytic mechanism of the mitochondrial methylenetetrahydrofolate dehydrogenase/cyclohydrolase (MTHFD2) PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondrial Methylene Tetrahydrofolate Dehydrogenase (MTHFD2) Overexpression is Associated with Tumor Cell Proliferation and is a Novel Target for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? -PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? [frontiersin.org]
- 9. Discovery of a Potent, Selective, and Orally Available MTHFD2 Inhibitor (DS18561882) with in Vivo Antitumor Activity PubMed [pubmed.ncbi.nlm.nih.gov]



- 10. MTHFD2 is a Metabolic Checkpoint Controlling Effector and Regulatory T Cell Fate and Function PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modulation of Redox Homeostasis by Inhibition of MTHFD2 in Colorectal Cancer: Mechanisms and Therapeutic Implications PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dctd.cancer.gov [dctd.cancer.gov]
- To cite this document: BenchChem. [Comparative In Vivo Efficacy of MTHFD1/2 Inhibitors: LY345899 vs. DS18561882]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15613109#ly-345899-versus-ds18561882-efficacy-in-vivo]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com